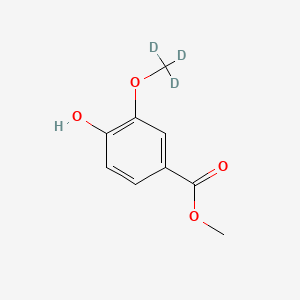
Rhodamine phalloidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodamine Phalloidin is a high-affinity F-actin probe conjugated to the red-orange fluorescent dye, tetramethylrhodamine (TRITC). It selectively stains F-actin and is optimal for fixed and permeabilized samples . It is commonly used in imaging applications to selectively label F-actin .
Synthesis Analysis
Phalloidin is a bicyclic peptide belonging to a family of toxins isolated from the deadly Amanita phalloides ‘death cap’ mushroom . It is typically used conjugated to a fluorescent dye, such as FITC, Rhodamine, TRITC or similar dyes .Molecular Structure Analysis
Phalloidin contains an unusual thioether bridge between cysteine and tryptophan residues that forms an inner ring structure . At elevated pH, this thioether is cleaved and the toxin loses its affinity for actin .Chemical Reactions Analysis
Phalloidin binds to actin filaments much more tightly than to actin monomers, leading to a decrease in the rate constant for the dissociation of actin subunits from filament ends, essentially stabilizing actin filaments through the prevention of filament depolymerization .Physical and Chemical Properties Analysis
This compound is a fluorescent compound with superior brightness, outstanding photostability, and high fluorescence quantum yield . The fluorescence properties also include fluorescence lifetime, fluorescence quantum yield .Aplicaciones Científicas De Investigación
Actin Filament Visualization in Various Biological Contexts
Rhodamine phalloidin is extensively used for visualizing actin filaments in different biological systems. It has been instrumental in studies involving sea urchin eggs, where it helped observe actin filament translocations during fertilization and cytoplasmic processes (Terasaki, 1996). Similarly, the influence of phalloidin on actin filament branching, particularly in the presence of the Arp2/3 complex, has been elucidated using rhodamine-phalloidin, indicating its role in actin dynamics and structural organization (Mahaffy & Pollard, 2008).
Exploring Actin Organization in Fungi and Algae
In the context of fungi and algae, rhodamine-phalloidin has been pivotal in revealing the organization of actin filaments. For instance, in the fungus Uromyces phaseoli, it helped identify actin structures like filaments, plaques, and intranuclear inclusions, providing insights into fungal cellular architecture and processes (Hoch & Staples, 1983). Additionally, its use in red algae showed extensive arrays of F-actin, aiding in the understanding of cytoskeletal arrangements in these organisms (McDonald, Garbary, & Duckett, 1993).
Insights into Actin Dynamics in Plants and Animals
Rhodamine-phalloidin has also been used to study the distribution of actin microfilament bundles in plants, providing clues about their role in gravity perception and cellular organization (White & Sack, 1990). In animal cells, it has enabled the observation of actin filament dynamics in living cultured cells, contributing to the understanding of cellular motility and division processes (Wang, 1987).
Mecanismo De Acción
Phalloidin functions by binding and stabilizing filamentous actin (F-actin) and effectively prevents the depolymerization of actin fibers . Due to its tight and selective binding to F-actin, derivatives of phalloidin containing fluorescent tags are used widely in microscopy to visualize F-actin in biomedical research .
Safety and Hazards
Direcciones Futuras
Rhodamine Phalloidin is one of the most commonly used fluorescent phalloidin conjugates in the literature, as evidenced by over 1,500 citations . It can be used to visualize and quantitate F-actin in tissue sections, cell cultures, or cell-free preparations . It is fully compatible with other fluorescent stains used in cellular analyses including fluorescent proteins, Qdot nanocrystals, and Alexa Fluor conjugates including secondary antibodies . This suggests significant potential for its application in the field of cellular imaging or biotechnology .
Propiedades
Número CAS |
219920-04-4 |
|---|---|
Fórmula molecular |
C60H70N12O13S2 |
Peso molecular |
1231.4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





